

Massarilactone H: A Competitive Contender in Neuraminidase Inhibition for Influenza Therapy

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Compound of Interest

Compound Name: *Massarilactone H*

Cat. No.: *B1263786*

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A comprehensive analysis of available experimental data reveals that **Massarilactone H**, a polyketide derived from the marine fungus *Phoma herbarum*, demonstrates notable efficacy as a neuraminidase inhibitor, positioning it as a compound of significant interest in the development of novel anti-influenza therapeutics. This guide provides a comparative overview of **Massarilactone H**'s performance against established antiviral agents, detailed experimental methodologies for its evaluation, and a visualization of its mechanism of action.

Quantitative Comparison of Neuraminidase Inhibitors

The inhibitory potential of **Massarilactone H** against influenza neuraminidase has been quantified and compared with the widely used antiviral drugs, Oseltamivir and Zanamivir. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, a key indicator of a drug's potency. A lower IC₅₀ value signifies a more potent inhibition of the viral enzyme.

Compound	Target	IC50 Value (µM)	Source
Massarilactone H	Neuraminidase	8.18	[1]
Oseltamivir	Neuraminidase (H1N1)	0.00134	
Neuraminidase (H3N2)	0.00067		
Neuraminidase (B)	0.013		
Zanamivir	Neuraminidase (H1N1)	0.00092	
Neuraminidase (H3N2)	0.00228		
Neuraminidase (B)	0.00419		

Experimental Protocols

The determination of the neuraminidase inhibitory activity of **Massarilactone H** and other compounds is typically performed using a fluorescence-based enzymatic assay. The following protocol provides a detailed methodology for this key experiment.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. The enzyme cleaves a fluorogenic substrate, and the resulting fluorescence is measured. A reduction in fluorescence in the presence of the test compound indicates inhibition.

Materials:

- Influenza virus neuraminidase (recombinant or purified from virus)
- 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA) substrate
- Assay buffer (e.g., MES buffer with CaCl₂)

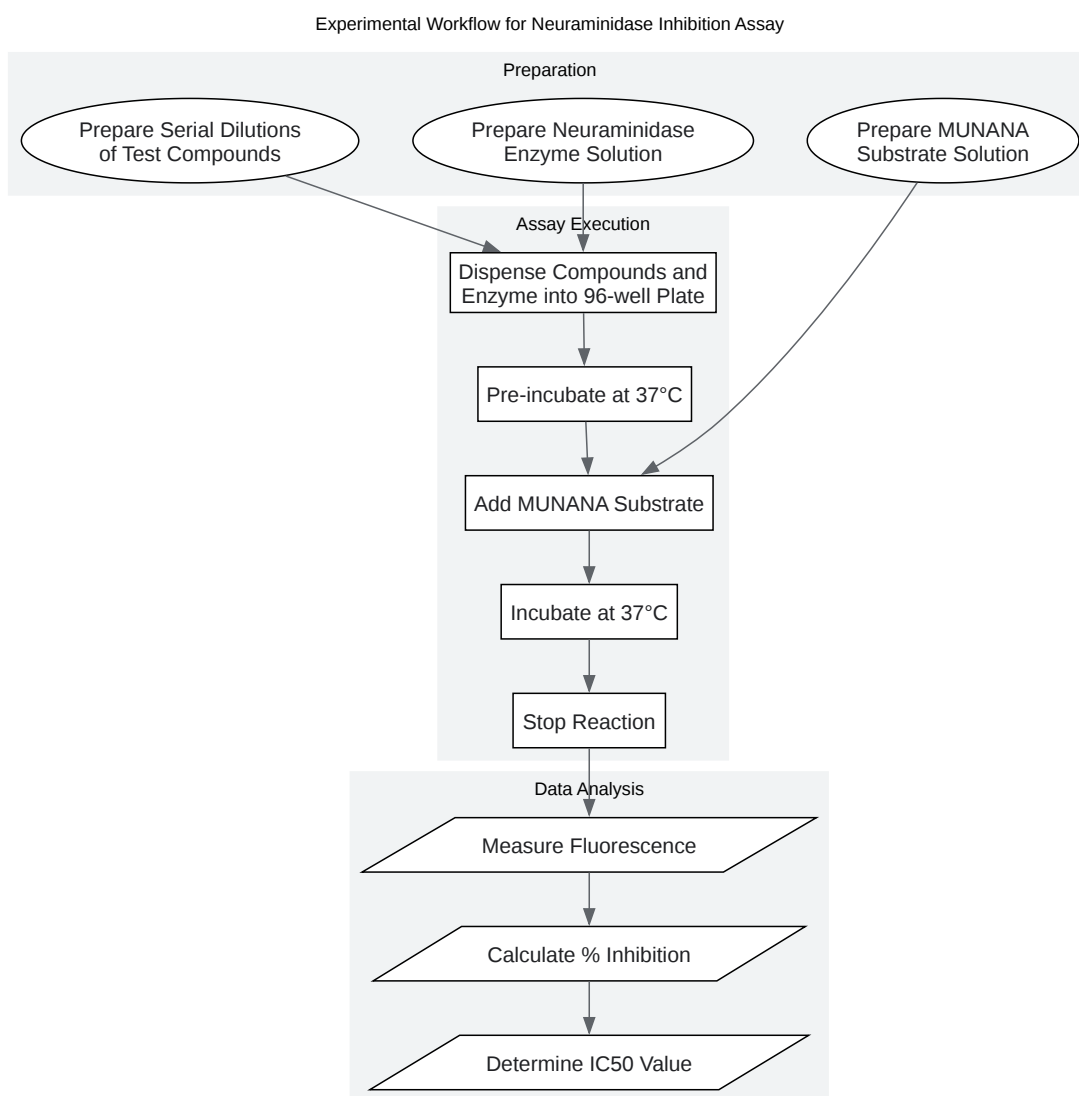
- Test compounds (**Massarilactone H**, Oseltamivir, Zanamivir) dissolved in a suitable solvent (e.g., DMSO)
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
- Reaction Mixture: In each well of the 96-well plate, add the following in order:
 - Assay buffer
 - Test compound dilution (or vehicle control)
 - Neuraminidase enzyme solution
- Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.
- Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).
- Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

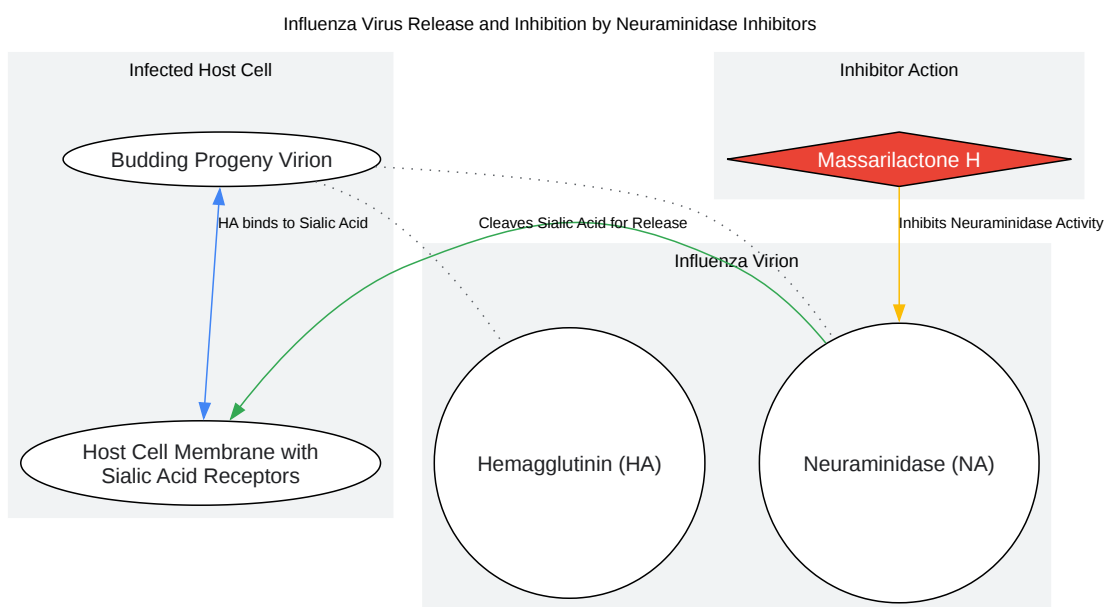
Visualizing the Mechanism and Workflow

To further elucidate the role of **Massarilactone H** and the experimental process for its evaluation, the following diagrams have been generated.



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Caption: Workflow for the neuraminidase inhibition assay.



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Caption: Mechanism of neuraminidase and its inhibition.

Concluding Remarks

The neuraminidase inhibitory activity of **Massarilactone H**, as evidenced by its IC50 value, underscores its potential as a lead compound for the development of new anti-influenza drugs. While its potency is moderate compared to the established drugs Oseltamivir and Zanamivir, the discovery of a novel structural class of neuraminidase inhibitors is a significant step forward in combating the perennial threat of influenza and the emergence of drug-resistant strains. Further in vivo studies and structural optimization are warranted to fully assess the therapeutic potential of **Massarilactone H** and its derivatives.

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References

- 1. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
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